1-(Cyclopentylmethyl)-1,4-diazepane
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Overview
Description
1-(Cyclopentylmethyl)-1,4-diazepane is a heterocyclic organic compound that features a seven-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 1-(Cyclopentylmethyl)-1,4-diazepane can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multicomponent reaction that forms the diazepane ring . Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
1-(Cyclopentylmethyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Cyclopentylmethyl)-1,4-diazepane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of polymers and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclopentylmethyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
1-(Cyclopentylmethyl)-1,4-diazepane can be compared with other similar compounds, such as:
Cyclopentane: A simpler cyclic hydrocarbon with no nitrogen atoms.
Cyclohexane: Another cyclic hydrocarbon, but with six carbon atoms and no nitrogen atoms.
Piperazine: A six-membered ring containing two nitrogen atoms, commonly used in pharmaceuticals
The uniqueness of this compound lies in its seven-membered ring structure and the presence of two nitrogen atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H22N2 |
---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1-(cyclopentylmethyl)-1,4-diazepane |
InChI |
InChI=1S/C11H22N2/c1-2-5-11(4-1)10-13-8-3-6-12-7-9-13/h11-12H,1-10H2 |
InChI Key |
XQWDREJXNXESDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CN2CCCNCC2 |
Origin of Product |
United States |
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